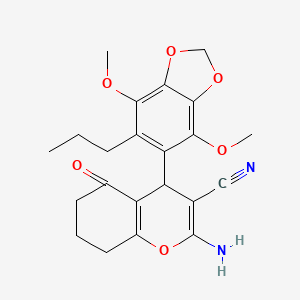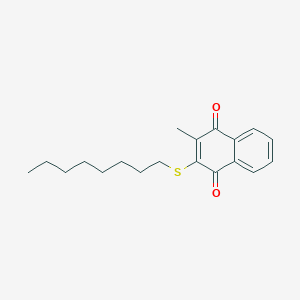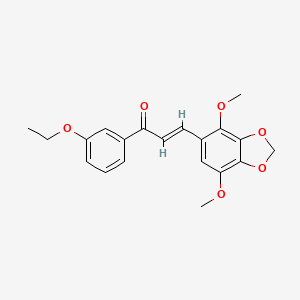![molecular formula C22H20N2O3 B11465035 (4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11465035.png)
(4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-METHYLPHENYL)({7-[(1E)-2-PHENYLDIAZEN-1-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL})METHANOL is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPHENYL)({7-[(1E)-2-PHENYLDIAZEN-1-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL})METHANOL typically involves multi-step organic reactionsThe final step often involves the reduction of a ketone intermediate to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-METHYLPHENYL)({7-[(1E)-2-PHENYLDIAZEN-1-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL})METHANOL can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the diazenyl group, yielding simpler aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group typically yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(4-METHYLPHENYL)({7-[(1E)-2-PHENYLDIAZEN-1-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL})METHANOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-METHYLPHENYL)({7-[(1E)-2-PHENYLDIAZEN-1-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL})METHANOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)methanol: A simpler analog with a single aromatic ring and an alcohol group.
(4-Methylphenyl)(phenyl)methanol: Contains two aromatic rings and an alcohol group, similar to the target compound but without the diazenyl and benzodioxin moieties.
Uniqueness
The uniqueness of (4-METHYLPHENYL)({7-[(1E)-2-PHENYLDIAZEN-1-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL})METHANOL lies in its complex structure, which combines multiple functional groups and aromatic systems
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(4-methylphenyl)-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanol |
InChI |
InChI=1S/C22H20N2O3/c1-15-7-9-16(10-8-15)22(25)18-13-20-21(27-12-11-26-20)14-19(18)24-23-17-5-3-2-4-6-17/h2-10,13-14,22,25H,11-12H2,1H3 |
InChI Key |
CXZWMIJDFXEXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC3=C(C=C2N=NC4=CC=CC=C4)OCCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxyethyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11464952.png)
![2-(Ethylamino)-7-(thiophen-3-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11464960.png)
![Cyclohexyl {1-[(5-bromo-2-propoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B11464970.png)

![7-Methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one](/img/structure/B11464986.png)


![2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11465007.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide](/img/structure/B11465012.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide](/img/structure/B11465017.png)
![2-Methoxyethyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11465018.png)
![ethyl 7-(2-methoxyethyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465022.png)
![ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465028.png)
![N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11465030.png)
